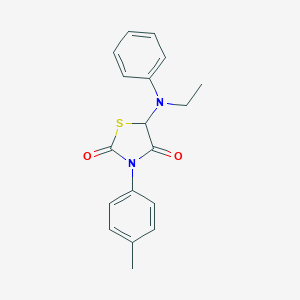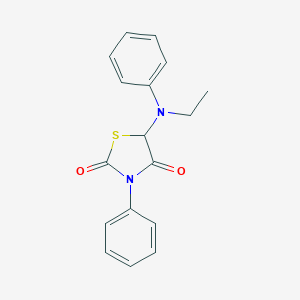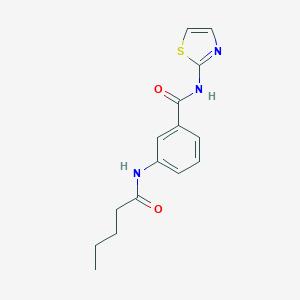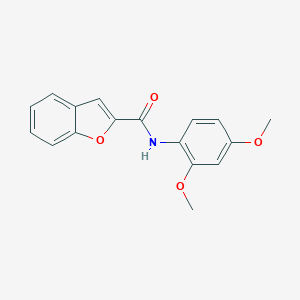![molecular formula C13H18N2O3S B259044 2-[(1,1-dioxido-1,2-benzothiazol-3-yl)oxy]-N,N-diethylethanamine](/img/structure/B259044.png)
2-[(1,1-dioxido-1,2-benzothiazol-3-yl)oxy]-N,N-diethylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1,1-dioxido-1,2-benzothiazol-3-yl)oxy]-N,N-diethylethanamine, commonly known as DBEDT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBEDT is a benzothiazole derivative that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of DBEDT is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis in cancer cells. DBEDT has also been found to bind to metal ions, which may explain its use as a fluorescent probe.
Biochemical and Physiological Effects:
DBEDT has been found to exhibit low toxicity in vitro and in vivo. It has also been found to be stable under physiological conditions, which makes it a promising candidate for biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
DBEDT has several advantages for lab experiments, including its ease of synthesis, stability under physiological conditions, and low toxicity. However, its limited solubility in water and organic solvents can be a limitation for some experiments.
Zukünftige Richtungen
There are several future directions for the study of DBEDT. One direction is the development of novel DBEDT-based materials with unique properties for applications in electronics, photonics, and sensing. Another direction is the investigation of the mechanism of action of DBEDT to better understand its antitumor activity. Additionally, the use of DBEDT as a fluorescent probe for imaging metal ions in biological systems could be further explored.
Synthesemethoden
DBEDT can be synthesized using various methods. One of the most common methods is the reaction of 2-aminobenzenethiol with ethyl chloroacetate to form 2-ethoxycarbonylbenzenethiol, which is then oxidized using hydrogen peroxide to form DBEDT. Another method involves the reaction of 2-aminobenzenethiol with ethyl chloroacetate and sodium hydroxide to form DBEDT directly.
Wissenschaftliche Forschungsanwendungen
DBEDT has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, DBEDT has been found to exhibit potent antitumor activity against various cancer cell lines. It has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. In material science, DBEDT has been used as a building block for the synthesis of novel organic materials with interesting optical and electronic properties. In environmental science, DBEDT has been studied for its potential use as a corrosion inhibitor for metals in acidic environments.
Eigenschaften
Produktname |
2-[(1,1-dioxido-1,2-benzothiazol-3-yl)oxy]-N,N-diethylethanamine |
|---|---|
Molekularformel |
C13H18N2O3S |
Molekulargewicht |
282.36 g/mol |
IUPAC-Name |
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)oxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C13H18N2O3S/c1-3-15(4-2)9-10-18-13-11-7-5-6-8-12(11)19(16,17)14-13/h5-8H,3-4,9-10H2,1-2H3 |
InChI-Schlüssel |
JYJZYWSWHBYQCA-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1=NS(=O)(=O)C2=CC=CC=C21 |
Kanonische SMILES |
CCN(CC)CCOC1=NS(=O)(=O)C2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,5-dimethylphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B258961.png)
![1-{[4-(Methyloxy)phenyl]carbonyl}-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B258965.png)

![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B258969.png)



![4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B258976.png)

![N-[(4-methoxynaphthalen-1-yl)methyl]aniline](/img/structure/B258980.png)



